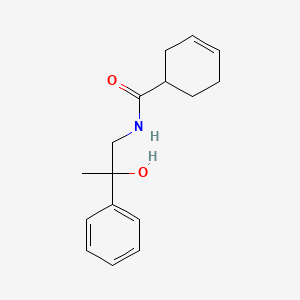

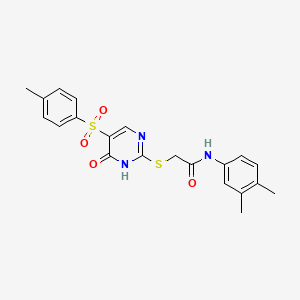

N-(2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide, also known as PACAP-27, is a neuropeptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family. It was first identified in 1989 as a 27-amino acid peptide that was isolated from ovine hypothalamus. Since then, PACAP-27 has been extensively studied for its various physiological and biochemical effects.

Applications De Recherche Scientifique

Catalysis and Material Science

Highly Selective Hydrogenation of Phenol and Derivatives : A study introduced a catalyst made of Pd nanoparticles supported on a mesoporous graphitic carbon nitride, demonstrating high activity and selectivity in the hydrogenation of phenol to cyclohexanone, an important intermediate in the chemical industry. This showcases an application in catalysis and material science, offering a pathway for efficient chemical synthesis under mild conditions (Wang et al., 2011).

Analytical Chemistry

Enantiomeric Resolution of 2-Hydroxy Acids : Another research application involves the use of charged and neutral cyclodextrins in capillary zone electrophoresis for the enantiomeric resolution of 2-hydroxy acids. This application is crucial in the field of analytical chemistry, particularly for the separation and analysis of chiral compounds (Nardi et al., 1993).

Organic Synthesis

Synthesis and Characterization of Derivatives : Research has led to the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, contributing to the development of new compounds with potential applications in organic synthesis and pharmacology. This demonstrates the compound's role in the synthesis of structurally diverse molecules (Özer et al., 2009).

Polymer Science

Influence on Polypropylene Structure : The effect of solubility and nucleating duality of specific derivatives on the supermolecular structure of isotactic polypropylene has been investigated, revealing insights into the material's crystallization behavior. This research has implications for the manufacturing and application of polymeric materials in industry (Varga & Menyhárd, 2007).

Mécanisme D'action

Target of Action

The primary target of N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide is glycosidases, also known as glycoside hydrolases . These enzymes facilitate the hydrolytic cleavage of glycosidic bonds and are prevalent across a broad range of organisms, including microorganisms, plants, and animals .

Mode of Action

N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide: interacts with its targets, the glycosidases, by mimicking a substrate, a transition state, or an enzyme reaction product . This compound, characterized by a six-membered-ring structure adorned with multiple hydrophilic groups, aligns with the common structural features of many carbohydrate mimetics .

Biochemical Pathways

The action of N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide affects numerous biochemical pathways that are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer . The compound acts as an inhibitor of glycosidases, which play essential roles in these pathways .

Pharmacokinetics

The pharmacokinetics of N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide The introduction of alkyl groups to the compound is aimed to bolster the inhibitory effect, a phenomenon similarly noted in prior studies with lipophilic groups on compounds such as 1-deoxynojirimycin derivatives, other iminosugars, alkyl glycosides, and various additional glycosidase inhibitors .

Result of Action

The molecular and cellular effects of N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide ’s action are primarily related to its inhibitory effect on glycosidases . By inhibiting these enzymes, the compound can potentially disrupt the biochemical pathways they are involved in, leading to therapeutic effects in the treatment of various metabolic disorders and diseases .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide It is known that the compound’s structure, particularly the presence of multiple hydrophilic groups and the introduction of alkyl groups, can impact its interaction with its targets and its overall efficacy .

Propriétés

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-16(19,14-10-6-3-7-11-14)12-17-15(18)13-8-4-2-5-9-13/h2-4,6-7,10-11,13,19H,5,8-9,12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVBQHPBBHPBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCC=CC1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2564566.png)

![N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2564573.png)

![1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B2564577.png)

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2564582.png)

![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)